N-propyloxan-4-amine hydrochloride

Lipophilicity Calculated logP Permeability prediction

Challenge: N-alkyl tetrahydropyran-4-amines are often treated as interchangeable, risking failed crystallization and SAR misinterpretation due to altered logP and flexibility. Solution: N-Propyloxan-4-amine hydrochloride (CAS 1158410-95-7) offers: • Calculated logP ~1.59 (free base) - a step up from N-methyl (0.81) and N-ethyl (1.17) for lipophilicity probing • Crystalline solid (mp 34-38 °C) vs liquid free base - enables automated solid dispensing • 3 rotatable bonds vs 1-2 in homologs - intermediate conformational flexibility for SAR • ≥98% HPLC purity - ready for parallel amide coupling or reductive amination

Molecular Formula C8H18ClNO
Molecular Weight 179.69
CAS No. 1158410-95-7
Cat. No. B3215053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyloxan-4-amine hydrochloride
CAS1158410-95-7
Molecular FormulaC8H18ClNO
Molecular Weight179.69
Structural Identifiers
SMILESCCCNC1CCOCC1.Cl
InChIInChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H
InChIKeyDPYCMNYMDBESIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyloxan-4-amine Hydrochloride: Core Properties and Compound Class


N-Propyloxan-4-amine hydrochloride (CAS 1158410-95-7) is an N-alkyl-substituted tetrahydropyran-4-amine derivative supplied as the hydrochloride salt . It belongs to the broader class of 4-aminotetrahydropyran (oxan-4-amine) scaffolds, which serve as versatile building blocks in medicinal chemistry and organic synthesis . With a molecular formula of C₈H₁₈ClNO and a molecular weight of 179.69 g/mol, the compound features a saturated six-membered oxane ring bearing a secondary amine functionalized with an n-propyl chain . The hydrochloride salt form confers distinct physicochemical advantages—including room-temperature solid-state handling and defined stoichiometry—that directly influence its utility in multi-step synthetic sequences and structure–activity relationship (SAR) exploration compared to the corresponding free base or shorter N-alkyl homologs .

Hydrochloride salt enables solid-state dispensing in synthesis workflows
N-propyl chain supports lipophilicity tuning within 4-aminotetrahydropyran SAR
Part of a versatile oxan-4-amine scaffold for medicinal chemistry building blocks

Why N-Propyloxan-4-amine Hydrochloride Cannot Be Replaced by Other N-Alkyl Analogs


Within the N-alkyl tetrahydropyran-4-amine series, even single-methylene changes in the N-alkyl chain length give rise to quantifiable differences in lipophilicity (calculated logP), molecular flexibility (rotatable bond count), and bulk physicochemical behavior that can alter pharmacokinetic profiles, target binding, and synthetic tractability . The hydrochloride salt form of the n-propyl derivative further distinguishes itself from free-base analogs in terms of solid-state stability, gravimetric handling precision, and compatibility with salt-metathesis or free-basing protocols required in parallel medicinal chemistry workflows . Consequently, treating N-methyl, N-ethyl, or N-propyl free-base variants as functionally interchangeable without experimental verification introduces risk of SAR misinterpretation, failed crystallization, or batch-to-batch variability in multi-step syntheses .

Target compound
N-propyloxan-4-amine hydrochloride, crystalline solid, defined stoichiometry
N-alkyl analogs or free base
Shorter chains alter logP and conformational flexibility; free base is a liquid with different handling properties
Chain-length dependent profile
Even one methylene difference may shift lipophilicity and SAR interpretation
Direct substitution without verification
Risk of failed crystallization or batch variability in multi-step syntheses

Quantitative Differentiation from Closest Analogs


Lipophilicity Step-Up vs. N-Methyl and N-Ethyl Homologs

The calculated partition coefficient (logP) of the free-base form of N-propyloxan-4-amine hydrochloride is 1.5868, representing a +0.97 log unit increase over the N-methyl analog (logP 0.8066) and a +0.42 log unit increase over the N-ethyl analog (logP 1.1658) . This stepwise increase mirrors the addition of methylene units and predicts progressively higher membrane permeability and lipophilic binding character for the n-propyl derivative, a parameter critically weighed in CNS-targeted lead optimization or when tuning logD for oral bioavailability .

LogP Step-Up
Data to verify
logP 1.59 vs N-Me 0.81 / N-Et 1.17
+0.97 / +0.42 log units (predicted, free base)
Supports lipophilicity ranking within homologous series
Predicted values; confirm with experimental logD/logP measurement
Lipophilicity Calculated logP Permeability prediction Medicinal chemistry SAR

Conformational Flexibility via Rotatable Bond Count

N-Propyloxan-4-amine hydrochloride (free-base form) possesses 3 rotatable bonds, compared to 1 for the N-methyl analog and 2 for the N-ethyl analog . The incremental rotatable bond count directly translates to greater conformational flexibility, which may be advantageous for induced-fit binding to shallow or flexible protein pockets but also carries an entropic penalty that must be balanced in ligand optimization .

Rotatable Bonds
Data to verify
3 (propyl) vs 1 (Me) / 2 (Et)
+2 / +1 rotatable bonds (free base)
Greater conformational flexibility for induced-fit binding studies
Computed; assess entropic penalty in target engagement
Conformational entropy Ligand efficiency Molecular flexibility Rotatable bonds

Solid-State Handling Advantage Over Free Base

N-Propyloxan-4-amine hydrochloride is a crystalline powder with a reported melting point of 34–38 °C, whereas the corresponding free base (CAS 192811-37-3) is characterized as a liquid with a predicted boiling point of 207.6 °C . This solid-state nature at ambient temperature simplifies gravimetric dispensing, reduces volatility-related losses during storage, and provides a defined stoichiometric counterion for subsequent reactions—a set of practical advantages not offered by the liquid free base .

Solid-State Form
Data to verify
Crystalline powder, mp 34–38 °C
Free base is a liquid (bp pred. 207.6 °C)
Supports gravimetric handling and storage stability
Melting point from supplier; bp predicted
Salt form Crystallinity Storage stability Weighing accuracy

Commercial Purity Benchmarking

Multiple reputable suppliers list N-propyloxan-4-amine hydrochloride at 98% purity (HPLC), including Chemscene (Cat. CS-0237823) and Leyan (Product No. 1308493) . While N-methyl and N-ethyl analogs are also commercially available, the n-propyl variant’s consistent 98% specification across vendors reduces the risk of receiving lower-purity material (e.g., 95% typical for less common analogs) and facilitates direct use in purity-sensitive transformations such as parallel library synthesis or biophysical assays without additional purification .

Purity Benchmark
Data to verify
98% (HPLC) across multiple vendors
Minimizes repurification in parallel synthesis
Commercial specification; independent COA review advised
Purity specification HPLC Chemical procurement Batch consistency

Optimal Research and Industrial Application Scenarios


SAR Exploration Requiring Elevated Lipophilicity

When a lead series based on 4-aminotetrahydropyran scaffold requires systematic modulation of logD, N-propyloxan-4-amine hydrochloride delivers a calculated logP of ~1.59 (free base), representing a deliberate step up from the N-methyl (logP ~0.81) and N-ethyl (logP ~1.17) analogs . This allows medicinal chemists to probe the lipophilic tolerance of a target binding site without introducing a bulkier N-butyl chain that could exceed desirable property space .

Parallel Library Synthesis with Solid-Phase Handling

The hydrochloride salt form’s crystalline nature (mp 34–38 °C) enables accurate solid dispensing on automated synthesis platforms, in contrast to the liquid free base. Combined with a consistent 98% HPLC purity across commercial sources , the compound is immediately suitable for multi-well parallel amide coupling or reductive amination reactions where stoichiometric precision and minimal side-product formation are critical.

Fragment-Based and Conformational Analysis Studies

With 3 rotatable bonds compared to 1 (N-methyl) or 2 (N-ethyl) for the homologous series , N-propyloxan-4-amine hydrochloride offers an intermediate degree of conformational freedom. This property supports its use as a tool to investigate the role of ligand flexibility in fragment-growing campaigns or in computational conformational sampling exercises where three distinct torsional profiles are desired.

CNS Drug Discovery Pilot Studies

The increased calculated lipophilicity (logP ~1.59) positions the n-propyl analog as a candidate for CNS-targeted compound libraries, where higher logP values (typically >1) are associated with improved blood–brain barrier penetration. When used as an amine building block, it may confer favorable passive permeability characteristics to the final conjugates, pending experimental validation.

Application
Selection Property
Validation Focus
SAR exploration with elevated lipophilicity
N-propyl chain for intermediate logP
Experimental logD determination and target-binding assay
Automated parallel library synthesis
Hydrochloride salt solid form
Weighing accuracy and amide coupling efficiency
Fragment-based conformational analysis
Intermediate rotatable bond count
Conformational sampling and binding mode assessment
CNS compound library construction
Elevated calculated logP
Permeability assay and brain penetration study
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